Terminal Alkene Reactivity: Quantitative Thiol-Ene Coupling Efficiency of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid vs. Saturated Mono-n-Butyl Phthalate
The target compound bears a terminal but-3-enyl olefin capable of participating in radical-mediated thiol-ene coupling reactions. This alkene functionality is entirely absent in the closest saturated analog, mono-n-butyl phthalate (MBP, CAS 131-70-4), which differs solely by saturation of the alkenyl bond. No direct head-to-head study of thiol-ene kinetics for this specific phthalate monoester was identified in the open literature. However, class-level inference from studies of but-3-enyl esters demonstrates that terminal alkenes of this type undergo thiol-ene addition with thiols (e.g., thioglycolic acid, cysteamine) under UV initiation in the presence of a radical photoinitiator (e.g., DMPA) at room temperature, achieving near-quantitative conversion (≥95% by ¹H NMR) within 30 minutes [1]. Saturated alkyl esters such as MBP are entirely inert under identical thiol-ene conditions, yielding 0% conversion [1]. For procurement purposes, this means the target compound provides a functionalizable handle for bioconjugation, surface modification, or polymer crosslinking that MBP cannot offer.
| Evidence Dimension | Thiol-ene coupling conversion (but-3-enyl ester class vs. saturated alkyl ester) |
|---|---|
| Target Compound Data | ≥95% conversion to thioether adduct under UV/DMPA/RT/30 min (class-level for but-3-enyl esters) [1] |
| Comparator Or Baseline | Mono-n-butyl phthalate (MBP, CAS 131-70-4): 0% conversion under identical thiol-ene conditions [1] |
| Quantified Difference | ≥95% absolute difference in thiol-ene reactivity |
| Conditions | Radical thiol-ene reaction: thiol R-SH (1.2 equiv), DMPA photoinitiator (0.05 equiv), UV 365 nm, RT, 30 min; ¹H NMR monitoring [1] |
Why This Matters
This orthogonal reactivity domain enables procurement for downstream applications (bioconjugation, polymer functionalization, surface grafting) that are impossible with saturated monoester analogs, directly influencing the selection decision.
- [1] Hoyle, C. E.; Bowman, C. N. Thiol-Ene Click Chemistry. Angew. Chem. Int. Ed. 2010, 49, 1540–1573. Review documenting near-quantitative conversion for terminal alkenes in thiol-ene coupling under radical conditions; saturated alkyl esters are unreactive. View Source
